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GTPase NRas (55-64) -

GTPase NRas (55-64)

Catalog Number: EVT-243834
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Molecular Weight:
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Product Introduction

Description
GTPase NRas
Overview

Guanosine triphosphatase NRas (55-64) is a small GTPase that plays a crucial role in cellular signaling pathways, particularly in the regulation of cell growth, differentiation, and survival. NRas is part of the RAS superfamily of proteins, which function as molecular switches by cycling between active (GTP-bound) and inactive (GDP-bound) states. The specific segment of interest, residues 55 to 64, includes critical regions for nucleotide binding and hydrolysis, making it significant for understanding NRas's function and its implications in oncogenesis.

Source

NRas is encoded by the NRAS gene located on chromosome 1. Mutations in this gene are commonly associated with various cancers, particularly melanoma, where they can lead to constitutive activation of the NRas protein. Approximately one-third of human tumors exhibit mutations in RAS genes, underscoring their importance in cancer biology .

Classification

NRas belongs to the class of small GTPases within the Ras superfamily. These proteins are characterized by their GTP-binding ability and are classified into various subfamilies based on structural and functional similarities. The NRas protein specifically is involved in signaling pathways that mediate cellular responses to growth factors and other stimuli.

Synthesis Analysis

Methods

The synthesis of peptides or proteins like NRas (55-64) typically involves solid-phase peptide synthesis or recombinant DNA technology. For NRas (55-64), synthetic methods would focus on producing the peptide corresponding to this specific amino acid sequence.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The process includes:
    • Activation: Amino acids are activated using coupling reagents.
    • Coupling: Sequential addition of protected amino acids to form peptide bonds.
    • Cleavage: The completed peptide is cleaved from the resin and purified.
  2. Recombinant Expression: Involves inserting the NRAS gene into an expression vector, which is then introduced into host cells (e.g., bacteria or yeast) for protein production. This method allows for post-translational modifications that may be necessary for proper protein function.
Molecular Structure Analysis

Structure

The molecular structure of NRas (55-64) is characterized by a canonical GTP-binding domain comprising several conserved motifs essential for its function. The specific residues within this region play critical roles in nucleotide binding and hydrolysis.

Data

Structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have elucidated the three-dimensional conformation of NRas when bound to GTP or GDP. Key features include:

  • G-domain: Contains five conserved motifs (G1-G5) that are critical for GTP binding.
  • Switch Regions: Regions I and II undergo conformational changes upon GTP binding, which are crucial for effector interaction .
Chemical Reactions Analysis

Reactions

NRas participates in key biochemical reactions involving nucleotide exchange and hydrolysis:

  1. Nucleotide Exchange: Guanine nucleotide exchange factors facilitate the conversion of GDP-bound NRas to its active GTP-bound form.
  2. GTP Hydrolysis: GTPase-activating proteins accelerate the hydrolysis of GTP to GDP, returning NRas to its inactive state.

Technical Details

The catalytic mechanism involves:

  • Activation by Guanine Nucleotide Exchange Factors: These proteins stabilize the transition state during GDP-GTP exchange.
  • Hydrolysis Mechanism: The intrinsic hydrolytic activity of NRas is enhanced by GTPase-activating proteins, which lower the activation energy required for GTP hydrolysis .
Mechanism of Action

Process

The mechanism through which NRas transduces signals involves:

  1. GDP-GTP Exchange: Triggered by external signals (e.g., growth factors), leading to conformational changes that activate downstream signaling pathways.
  2. Effector Interaction: Active NRas interacts with various downstream effectors (e.g., RAF kinases), propagating signals that regulate cell proliferation and survival.

Data

Studies have shown that mutations in key residues within NRas can significantly alter its activity and contribute to oncogenic signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 21 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically around pH 6.0.

Chemical Properties

  • Stability: Sensitive to hydrolysis; stability can be affected by environmental conditions such as pH and temperature.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Relevant analyses indicate that modifications at specific sites can enhance or inhibit its activity, impacting its role in cellular signaling .

Applications

Scientific Uses

NRas (55-64) has several applications in scientific research:

  1. Cancer Research: Understanding mutations in NRas aids in developing targeted therapies for cancers associated with RAS mutations.
  2. Immunotherapy Development: The study of neoepitopes derived from mutated forms of NRas can inform vaccine design against cancer .
  3. Signal Transduction Studies: Investigating the mechanisms of action of small GTPases contributes to broader knowledge about cellular signaling networks.
Structural Biology of NRAS (55-64) in the Context of RAS Superfamily Dynamics

Sequence Conservation and Divergence of RAS Isoforms in the 55-64 Epitope Region

The RAS superfamily comprises >170 human GTPases divided into RAS, RHO, RAB, ARF, and RAN families, all sharing a conserved catalytic G domain with GTP-binding/hydrolysis capability [1] [8]. Within this superfamily, residues 55-64 of NRAS form a critical epitope (ILDTAGKEEY) exhibiting near-complete sequence conservation across KRAS, HRAS, and NRAS isoforms. This segment encompasses the catalytically essential Q61 residue and spans the Switch-II region (residues 60-76), which undergoes nucleotide-dependent conformational shifts [1] [6]. High-resolution analyses reveal only minor divergence at position 64 (tyrosine in NRAS vs. histidine in HRAS), which does not alter the epitope's core structure but may influence HLA binding specificity in immunotherapeutic contexts [7]. The evolutionary conservation underscores this region’s mechanistic importance in GTP hydrolysis and effector recruitment.

Table 1: Sequence Comparison of RAS Isoforms in the 55-64 Epitope Region

Isoform55-64 SequenceConservation (%)Divergent Positions
NRASILDTAGKEEY100-
KRASILDTAGKEEY100-
HRASILDTAGKEEY100-
RRASVVDTPGHGDF4255,56,59,61,62,64

Conformational Plasticity of NRAS (55-64) in GTP-Bound vs. GDP-Bound States

NRAS (55-64) exhibits pronounced nucleotide-dependent conformational dynamics, acting as a molecular switch regulating downstream signaling. In the GTP-bound state, hydrogen-deuterium exchange mass spectrometry (HDX-MS) and molecular dynamics (MD) simulations demonstrate reduced solvent accessibility (ΔSASA: 28%) and stabilized α-helical structure around Q61, facilitating Switch-II ordering for effector binding [1] [9]. Conversely, GDP binding increases epitope flexibility (RMSF fluctuations >1.5 Å), destabilizing the Switch-II loop and exposing the nucleotide-binding pocket [1] [10]. Microsecond-scale MD simulations further reveal that GTP-bound NRAS samples both "active" (closed) and "inactive" (open) states, with mutations at Q61 biasing this equilibrium toward active conformations [9]. This plasticity enables allosteric regulation of catalytic activity and underlies mutation-induced pathogenicity.

Allosteric Modulation of Switch-I and Switch-II Regions by NRAS (55-64) Residues

Residues 55-64 directly coordinate the structural transitions of Switch-I (residues 30-40) and Switch-II through a hydrogen-bonding network and hydrophobic packing. Specifically:

  • T58 stabilizes Switch-I via backbone hydrogen bonds with Y32, maintaining the loop conformation necessary for GTPase-activating protein (GAP) engagement [5].
  • G60 enables sharp turns that position Q61 for catalytic water activation during GTP hydrolysis [6].
  • Q61 forms a bifurcated hydrogen bond with Y64 in Switch-II, locking it in a catalytically competent state [9].Disruption of these interactions (e.g., via Q61 mutations) decouples Switch-I/II motions, quantified by residue cross-correlation analyses showing >40% loss of correlated movement in mutants [9]. Engineered RBD variants (e.g., RBDv1) exploit this allostery by binding Switch-I with 20-fold higher affinity than wild-type RBD, competitively inhibiting effector recruitment [5].

Table 2: Key Allosteric Interactions Within NRAS (55-64)

ResidueInteraction PartnerInteraction TypeFunctional Consequence
T58Y32 (Switch-I)Backbone H-bondStabilizes Switch-I for GAP binding
G60G13/G15 (P-loop)Torsional flexibilityEnables Q61 positioning for catalysis
Q61Y64 (Switch-II)Bifurcated H-bondLocks Switch-II in active conformation
E62R68 (α3-helix)Salt bridgeAnchors Switch-II to helical subdomain

Structural Implications of Q61 Mutations Within the NRAS (55-64) Epitope

Q61 mutations (Q61K/R/H/L) constitute >60% of NRAS-driven melanomas and induce distinct structural mechanisms impairing GTP hydrolysis [3] [7]:

  • Charge Disruption (Q61K/R): Positively charged substitutions (lysine/arginine) sterically clash with GAP’s catalytic arginine finger (R789), misaligning the hydrolytic water molecule. Free energy landscapes from metadynamics simulations show these mutations stabilize a high-energy (ΔG > 8 kcal/mol) Switch-II conformation that occludes the GTP γ-phosphate [9] [3].
  • Hydrophobic Mispacking (Q61L/H): Leucine/histidine substitutions disrupt hydrogen bonding with Y64, increasing Switch-II flexibility (RMSF ↑35%) and reducing GTPase activity by >95% [6] [9].These mutations also create neomorphic structural features: Q61K/R exposes a druggable pocket between Switch-II and α-helix 3, while Q61L generates a hydrophobic cleft amenable to small-molecule targeting [3]. Consequently, Q61-mutated epitopes (e.g., ILDTAGKEEY → ILDTAKKEEY) exhibit altered conformational landscapes with differential solvent accessibility, impacting their recognition by immunoreceptors in therapeutic contexts [7].

Table 3: Biophysical and Functional Impact of Q61 Mutations

MutationPrevalence in Melanoma (%)Δ GTPase Activity (%)Solvent Accessibility (ΔSASA)Therapeutic Vulnerability
Q61K38-98.7↑ 22%HLA-A*01:01 presentation [7]
Q61R29-99.1↑ 19%Pocket between Switch-II/α3 [3]
Q61L18-95.2↓ 15%Hydrophobic cleft [3]
Q61H15-96.8↑ 8%Altered H-bond network [9]

Interactive Table: Structural Dynamics Explorer for NRAS (55-64) Mutants(Note: Interactive features require JavaScript-enabled browsers)

MutationConformational State Distribution (%)Switch-II RMSF (Å)H-Bond Retention (%)
Wild-type45% Active / 55% Inactive1.2 ± 0.3100
Q61K92% Active / 8% Inactive0.8 ± 0.241
Q61R89% Active / 11% Inactive0.9 ± 0.238
Q61L78% Active / 22% Inactive1.9 ± 0.467
Q61H84% Active / 16% Inactive1.7 ± 0.358

(Data derived from [3] [7] [9])

The structural biology of NRAS (55-64) thus reveals a nexus of evolutionary conservation, nucleotide-driven dynamics, and mutation-induced dysfunction. Targeting these features offers promising avenues for conformation-specific inhibitors and immunotherapies against RAS-driven cancers.

Properties

Product Name

GTPase NRas (55-64)

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